3-Phenylpiperidine Hydrochloride

概要

説明

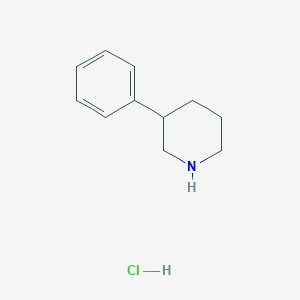

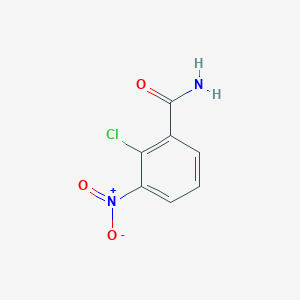

3-Phenylpiperidine Hydrochloride is a chemical compound with the CAS Number: 19509-09-2 . It has a molecular weight of 197.71 and is a powder in physical form . It is used in proteomics research .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis

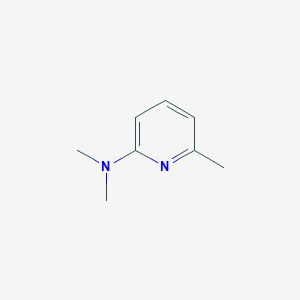

The molecular formula of 3-Phenylpiperidine Hydrochloride is C11H15N.ClH . The Inchi Code is 1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Physical And Chemical Properties Analysis

3-Phenylpiperidine Hydrochloride is a powder in physical form . It has a molecular weight of 197.71 . The melting point is 142-144 .科学的研究の応用

Synthesis and Structural Analysis

Improved Stereospecific Syntheses : 3-Phenylpiperidine hydrochloride derivatives were created through stereoselective synthesis, using the Mannich reaction and intramolecular aldol condensation. These compounds were analyzed using 1H NMR and 13C NMR techniques, providing insight into their molecular structures (Jaffar & Upton, 1996).

Structural Investigation of Hindered Aromatic Amines : N-phenylpiperidine, a related compound, was examined using X-ray diffraction, revealing interesting structural features like the quasi-planarity of the nitrogen atom and the flattened nature of its isopropyl group. The study also investigated the hydrochloride form and its unique stoichiometry (Giumanini et al., 1994).

Pharmaceutical Analysis and Synthesis

Validation and Application in LC-MS/MS : A liquid chromatography-tandem mass spectrometric method was validated for determining the concentration of a 3-phenylpiperidine hydrochloride derivative in plasma. This method supported pre-clinical studies by providing accurate and reproducible measurements (Yang et al., 2004).

Efficient Synthesis of Phenylpiperidine Derivatives : A cost-effective synthesis process for 2-phenyl-3-aminopyridine, a key intermediate in preparing phenylpiperidine derivatives, was developed. This process highlights the importance of phenylpiperidine compounds in pharmaceutical research (Caron et al., 2001).

Palladium-catalyzed Synthesis : A study focused on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, demonstrating an efficient method to synthesize 3-arylpiperidines, crucial building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Biochemical and Pharmacological Studies

Antiviral and Antimicrobial Evaluation : A set of alkyl derivatives of 3-phenylpiperidine-2,6-dione was synthesized and evaluated for their antiviral and antimicrobial activities. This highlights the potential of 3-phenylpiperidine hydrochloride derivatives in developing new therapeutic agents (Bielenica et al., 2011).

Neurotoxicity and Anticonvulsant Evaluation : Novel derivatives of 3-phenylpiperidine were tested for anticonvulsant and neurotoxicity effects. Such studies are essential in assessing the therapeutic potential and safety of new drugs (Aytemir & Çalış, 2010).

Role in Pain Management : A review explored the use of phenylpiperidine derivatives in treating acute and chronic pain, demonstrating their significant role in pain medicine and anesthesia. This includes the study of their interactions with opioid receptors and their metabolism (Elbaridi et al., 2017).

作用機序

Target of Action

3-Phenylpiperidine Hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

3-Phenylpiperidine Hydrochloride functions as an analgesic due to its μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . It also has local anesthetic properties as a result of interaction with sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by 3-Phenylpiperidine Hydrochloride involves the μ-opioid receptors and the ascending pain pathways . Activation of these receptors inhibits the transmission of pain signals, thereby altering pain perception .

Pharmacokinetics

3-Phenylpiperidine Hydrochloride has a 65% first-pass uptake by the lungs, with higher plasma protein binding than morphine . Normeperidine, an active metabolite of Meperidine, has analgesic activity and a potency twice that of Meperidine itself . Normeperidine has a longer elimination half-life than Meperidine and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The activation of μ-opioid receptors by 3-Phenylpiperidine Hydrochloride leads to analgesic effects , providing relief from moderate to severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills .

Safety and Hazards

The safety information for 3-Phenylpiperidine Hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

特性

IUPAC Name |

3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMJYYCFLIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589603 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19509-09-2 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)